tert-Butyl 2-chloro-6-vinylisonicotinate
Description
tert-Butyl 2-chloro-6-vinylisonicotinate is a substituted pyridine derivative characterized by a tert-butyl ester group at the 1-position, a chlorine atom at the 2-position, and a vinyl group at the 6-position of the pyridine ring. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6-ethenylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-5-9-6-8(7-10(13)14-9)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
SPJXFBRCIGPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
tert-Butyl 6-hydroxyindoline-1-carboxylate (): Features a bicyclic indoline core with a hydroxyl group and tert-butyl ester .
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (): A pyridine derivative with amino, cyano, and methoxyethyl substituents .
*Hypothetical data inferred from analogous compounds.
†Calculated using ChemDraw and empirical trends.
Substituent Impact:
- Chlorine (Cl) : Electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating nucleophilic substitution or cross-coupling reactions.
- Vinyl Group : Introduces π-electron density, enabling polymerization (e.g., radical-initiated) or Heck coupling .
- Hydroxyindoline vs. Pyridine Core : The indoline scaffold in enhances planarity and hydrogen-bonding capacity (TPSA = 55.4 vs. 39.9 for the target compound), affecting solubility and bioavailability .
- Amino/Cyano Groups (): Electron-donating (NH₂) and withdrawing (CN) groups create polarizable regions, increasing TPSA (96.3 Ų) and reducing LogP (1.2), which are critical for drug permeability .
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